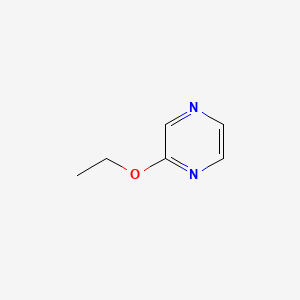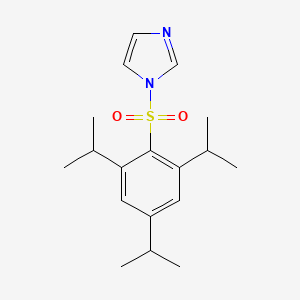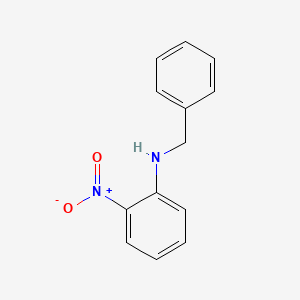![molecular formula C10H8F3N3 B1297918 5-[3-(Trifluormethyl)phenyl]-1H-pyrazol-3-amin CAS No. 209224-91-9](/img/structure/B1297918.png)
5-[3-(Trifluormethyl)phenyl]-1H-pyrazol-3-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C10H8F3N3 and its molecular weight is 227.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Verbindungen, die von 5-[3-(Trifluormethyl)phenyl]-1H-pyrazol-3-amin abgeleitet sind, wurden auf ihr Potenzial als antibakterielle Mittel untersucht. Untersuchungen haben gezeigt, dass bestimmte Pyrazolderivate eine starke Wachstumshemmung gegenüber resistenten Bakterien wie MRSA (Methicillin-resistenter Staphylococcus aureus) und VRE (Vancomycin-resistenter Enterokokken) aufweisen. Diese Verbindungen haben minimale Hemmkonzentrationen (MHK) von nur 0,25 µg/mL gezeigt, was eine starke antibakterielle Aktivität belegt .
Arzneimittelentwicklung
Die Trifluormethylgruppe ist aufgrund ihrer pharmakologischen Bedeutung ein häufiges Merkmal in vielen von der FDA zugelassenen Arzneimitteln. Das Vorhandensein dieser Gruppe in This compound macht sie zu einem wertvollen Gerüst für die Entwicklung neuer therapeutischer Wirkstoffe. In den letzten 20 Jahren wurden mehrere Medikamente mit Trifluormethylgruppen zugelassen, was die Bedeutung dieser Einheit in der pharmazeutischen Chemie unterstreicht .
Biokatalyse
Die biokatalytische Synthese chiraler Verbindungen ist ein Gebiet von großem Interesse. This compound kann als Substrat in biokatalytischen Prozessen verwendet werden, um enantiomerenreine Verbindungen herzustellen. Diese Anwendung ist für die Pharmaindustrie von entscheidender Bedeutung, da die Chiralität eines Medikaments seine Wirksamkeit und Sicherheit beeinflussen kann .
Molekulare Prägung
Die molekulare Prägung beinhaltet die Herstellung von Polymermatrizen mit spezifischen Bindungsstellen für Zielmoleküle. This compound kann bei der Synthese von molekular geprägten Polymeren (MIPs) für Sensor- oder Trennanwendungen eingesetzt werden. Die Einarbeitung der Trifluormethylgruppe kann die Bindungsaffinität und Selektivität der MIPs verbessern .
Eigenschaften
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCQZEKREUKMTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346770 |
Source


|
| Record name | 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209224-91-9 |
Source


|
| Record name | 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209224-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














